Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole structure
936902-12-4 structure
Nome do Produto:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
N.o CAS:936902-12-4
MF:C13H16BNO3
MW:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
    • BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
    • BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
    • CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • ZXBA000730
    • BCP18917
    • FCH2810322
    • CM10528
    • OR61115
    • AS06375
    • AB66696
    • Benzoxazole-5-boronic acid pinacol ester
    • BC000673
    • SY059476
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
    • 1,3-Benzoxazole-5-boronic acid pinacol ester
    • MDL: MFCD13181968
    • Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
    • Chave InChI: CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

Propriedades Computadas

  • Massa Exacta: 245.12200
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 318
  • Superfície polar topológica: 44.5

Propriedades Experimentais

  • Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 88-93 °C
  • PSA: 44.49000
  • LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302 + H312 + H332
  • Declaração de Advertência: P280
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 20/21/22
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-112334-0.25g
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
936902-12-4 95%
0.25g
$56.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062395-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 96%
10g
¥4348.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T43590-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
25g
¥10504.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T43590-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
5g
¥1794.0 2023-09-06
Chemenu
CM134707-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
10g
$617 2021-08-05
Chemenu
CM134707-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
5g
$353 2021-08-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230231-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
5g
¥1813.0 2024-04-17
TRC
B694118-250mg
Benzooxazole-5-boronic acid pinacol ester
936902-12-4
250mg
$ 98.00 2023-04-18
Chemenu
CM134707-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
10g
$*** 2023-05-29
Ambeed
A285632-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
1g
$50.0 2025-02-25

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Referência
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; Marciasini, Ludovic D.; Jousseaume, Melissa; Vaultier, Michel; Pucheault, Mathieu, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Referência
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
Referência
Preparation of condensed derivatives of imidazole useful as pharmaceuticals
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  15 h, 100 °C
Referência
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine ,  Potassium iodide ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C
1.2 Reagents: Methanol ;  1 h, 20 °C
1.3 Solvents: Diethyl ether ;  4 h, 20 °C
Referência
Method for preparing aminoarylborane compounds or derivatives thereof
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 100 °C; cooled
1.2 Reagents: Water
Referência
Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
Referência
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, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
Referência
Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Referência
Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers
Sun, Qi-Zheng; Lin, Gui-Feng; Li, Lin-Li; Jin, Xi-Ting; Huang, Lu-Yi; et al, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Referência
Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  20 h, 100 °C
Referência
Organometallic compound and organic light-emitting device including the same
, European Patent Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Referência
Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Referência
Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, reflux
Referência
OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes
, Germany, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Referência
Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy
Siebenbuerger, Lorenz; Hernandez-Olmos, Victor; Abdelsamie, Ahmed S.; Frotscher, Martin ; van Koppen, Chris J. ; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, 100 °C
Referência
Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Referência
Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2
, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, rt → reflux
Referência
Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation
, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
A859680
Pureza:99%
Quantidade:5g
Preço ($):278.0